molecular formula C11H9F3O4 B1456260 4-Methoxy-3-(trifluoromethoxy)cinnamic acid CAS No. 1262018-46-1

4-Methoxy-3-(trifluoromethoxy)cinnamic acid

Cat. No.: B1456260
CAS No.: 1262018-46-1
M. Wt: 262.18 g/mol
InChI Key: DWBGYFCPZATQOQ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(trifluoromethoxy)cinnamic acid, also known as 4-MTA, is an organic compound with a wide range of applications in the scientific research field. 4-MTA is a versatile molecule with a variety of properties, such as fluorescence, electrochemical activity, and thermal stability. It has been used in a variety of laboratory experiments, including in the synthesis of polymers, in the detection of metal ions, and in the study of enzyme kinetics. 4-MTA has also been used in the development of pharmaceuticals, as it is an important component of some drugs. In

Scientific Research Applications

Analytical Chemistry Applications

  • Reagents for Determination of Metals : Derivatives of cinnamic acid, including methoxy variants, have been investigated for their potential in the separation and precipitation of metals like thorium, showing satisfactory results except with specific derivatives at low concentrations. These derivatives offer advantages in the reduction of CeIV to CeIII, indicating their utility in analytical chemistry for metal detection and separation processes (Verma, Paul, & Agrawal, 1956).

Biochemistry and Pharmacology Applications

  • Elucidation of Enzyme Properties : Novel photoreactive cinnamic acid analogues, including 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives, were synthesized to study the properties of enzymes like phenylalanine ammonia-lyase (PAL). These derivatives have shown inhibitory activity and specific photolabeling of PAL, shedding light on the regulation of phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).

Materials Science Applications

  • Photo-Sensitive Materials : Photosensitive polyimides containing methoxy cinnamate derivatives have been investigated for their potential in photo-alignment of liquid crystals. The study of irradiation effects on these compounds, such as 4-methoxy cinnamic acid, reveals their photosensitivity and potential applications in the development of advanced liquid crystal displays and photonic devices (Kim, Shin, & Shin, 2010).

Organic Synthesis Applications

  • Catalytic Oxidation : The cytochrome P450 enzyme, CYP199A4, has been shown to efficiently oxidize cinnamic acid derivatives, including 4-methoxycinnamic acid. This research highlights the enzyme's potential as a biocatalyst for the selective oxidation of cinnamic acid derivatives, offering pathways for the synthesis of biologically significant molecules (Chao, Voss, & Bell, 2016).

Health Benefits and Dietary Applications

  • Antioxidant Properties : Methoxylated derivatives of cinnamic acid are recognized for their strong antimicrobial, antidiabetic, anticancer, and various protective activities. Studies on their bioavailability, metabolism, and methods to enhance their practical application as therapeutic agents highlight their significant role in health and nutrition (Rychlicka, Rot, & Gliszczyńska, 2021).

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(trifluoromethoxy)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the metabolism of phenylpropanoids, such as phenylalanine ammonia-lyase (PAL). The interaction with PAL can modulate the biosynthesis of lignin and other phenolic compounds, impacting plant growth and defense mechanisms . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to environmental stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux and energy production in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the metabolism of phenylpropanoids, where it serves as a substrate for enzymes such as PAL . This interaction can influence the levels of phenolic compounds and other metabolites, impacting metabolic flux and overall cellular metabolism. Additionally, this compound can affect the biosynthesis of secondary metabolites, such as flavonoids and lignin, by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its uptake and accumulation within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments. The interaction with binding proteins can also affect the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization within these compartments can influence the compound’s interactions with specific biomolecules, thereby modulating its biochemical and cellular effects. For example, the accumulation of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

Properties

IUPAC Name

(E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBGYFCPZATQOQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(trifluoromethoxy)cinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(trifluoromethoxy)cinnamic acid
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-(trifluoromethoxy)cinnamic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-(trifluoromethoxy)cinnamic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-(trifluoromethoxy)cinnamic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-(trifluoromethoxy)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.